Cas no 203506-39-2 (4-Bromo-2,8-dimethylquinoline)

4-Bromo-2,8-dimethylquinoline is a brominated quinoline derivative characterized by its distinct methyl substituents at the 2- and 8-positions. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The bromine atom at the 4-position enhances its reactivity, enabling efficient cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. Its methyl groups contribute to steric and electronic modulation, influencing selectivity in further derivatization. The compound’s well-defined structure and stability make it suitable for applications in medicinal chemistry and material science. It is typically handled under standard laboratory conditions, with purity and consistency being key attributes for reliable performance in synthetic workflows.
4-Bromo-2,8-dimethylquinoline structure
4-Bromo-2,8-dimethylquinoline structure
Product Name:4-Bromo-2,8-dimethylquinoline
CAS No:203506-39-2
MF:C11H10BrN
MW:236.107801914215
MDL:MFCD00272434
CID:241218
PubChem ID:17750585
Update Time:2025-06-10

4-Bromo-2,8-dimethylquinoline Chemical and Physical Properties

Names and Identifiers

    • Quinoline,4-bromo-2,8-dimethyl-
    • 4-Bromo-2,8-dimethylquinoline
    • MFCD00272434
    • DTXSID50590587
    • 203506-39-2
    • BS-21882
    • Quinoline, 4-bromo-2,8-dimethyl-
    • SB69023
    • A879697
    • AKOS005257548
    • FT-0705165
    • SCHEMBL7219924
    • DB-066157
    • MDL: MFCD00272434
    • Inchi: 1S/C11H10BrN/c1-7-4-3-5-9-10(12)6-8(2)13-11(7)9/h3-6H,1-2H3
    • InChI Key: KWILRJMGQJUZIQ-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C)N=C2C(C)=CC=CC2=1

Computed Properties

  • Exact Mass: 235.00000
  • Monoisotopic Mass: 234.99966g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • PSA: 12.89000
  • LogP: 3.61410

4-Bromo-2,8-dimethylquinoline Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-Bromo-2,8-dimethylquinoline Suppliers

Amadis Chemical Company Limited
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(CAS:203506-39-2)4-Bromo-2,8-dimethylquinoline
Order Number:A879697
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 10:01
Price ($):280.0
Email:sales@amadischem.com

Additional information on 4-Bromo-2,8-dimethylquinoline

Introduction to 4-Bromo-2,8-dimethylquinoline (CAS No. 203506-39-2)

4-Bromo-2,8-dimethylquinoline (CAS No. 203506-39-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a bromine atom and two methyl groups attached to a quinoline ring. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for various applications.

The quinoline scaffold is a well-known heterocyclic aromatic compound with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The introduction of bromine and methyl groups to the quinoline ring can significantly alter its reactivity and bioavailability, thereby enhancing its potential therapeutic effects. Recent studies have explored the role of 4-Bromo-2,8-dimethylquinoline in drug discovery and development, highlighting its potential as a lead compound for novel pharmaceuticals.

In the context of medicinal chemistry, 4-Bromo-2,8-dimethylquinoline has been investigated for its ability to modulate various biological targets. One notable area of research is its interaction with enzymes involved in cancer metabolism. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 4-Bromo-2,8-dimethylquinoline exhibits potent inhibitory activity against certain kinases, which are key enzymes in signal transduction pathways associated with cancer progression. This finding suggests that the compound could be further optimized to develop more effective anticancer agents.

Beyond its potential as an anticancer agent, 4-Bromo-2,8-dimethylquinoline has also shown promise in the treatment of infectious diseases. Research conducted at the University of California, Los Angeles (UCLA) revealed that the compound possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity makes it a potential candidate for developing new antibiotics to combat multidrug-resistant pathogens, a growing concern in global health.

The synthesis of 4-Bromo-2,8-dimethylquinoline involves several well-established chemical reactions. One common approach is the bromination of 2,8-dimethylquinoline using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions can be fine-tuned to achieve high yields and purity, making the compound readily accessible for further studies and applications. Additionally, the synthetic route can be modified to introduce other functional groups or substitutions on the quinoline ring, thereby expanding its chemical diversity and biological profile.

In terms of pharmacokinetics and pharmacodynamics, 4-Bromo-2,8-dimethylquinoline has been evaluated for its absorption, distribution, metabolism, excretion (ADME) properties. Preclinical studies have shown that the compound exhibits favorable pharmacokinetic parameters, including good oral bioavailability and low toxicity. These characteristics are crucial for its development as a therapeutic agent and suggest that it could be administered orally or intravenously without significant adverse effects.

The safety profile of 4-Bromo-2,8-dimethylquinoline has also been assessed through various in vitro and in vivo assays. Toxicity studies have indicated that the compound is well-tolerated at therapeutic doses and does not exhibit significant cytotoxicity or genotoxicity. These findings support its potential use in clinical settings and pave the way for further preclinical and clinical evaluations.

In conclusion, 4-Bromo-2,8-dimethylquinoline (CAS No. 203506-39-2) is a promising organic compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for drug discovery and development. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its therapeutic potential. As advancements in medicinal chemistry and pharmaceutical sciences progress, it is likely that 4-Bromo-2,8-dimethylquinoline will play an increasingly important role in addressing unmet medical needs.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:203506-39-2)4-Bromo-2,8-dimethylquinoline
A879697
Purity:99%
Quantity:5g
Price ($):280.0
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